molecular formula C8H8N2S2 B3424821 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile CAS No. 37123-75-4

2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile

Cat. No. B3424821
CAS RN: 37123-75-4
M. Wt: 196.3 g/mol
InChI Key: FIVRDZOZCYROTQ-UHFFFAOYSA-N
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Description

“2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile” is a heterocyclic compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles were prepared either by the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or by the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H8N2S2 . Its average mass is 196.292 Da and its monoisotopic mass is 196.012894 Da .


Chemical Reactions Analysis

The mechanism of the first reaction in the synthesis of similar compounds was studied using high-level quantum chemical calculations . A new approach toward the construction of the thieno[2,3-d]pyrimidine core system was demonstrated by the reaction of the prepared dihydrothiophenes with HCHO and RNH2 under noncatalyzed Mannich conditions .

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile in lab experiments is its high yield of synthesis. Additionally, the compound has been extensively studied for its biological activities, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile. One potential direction is to further investigate the mechanism of action of the compound, which may lead to the development of more effective therapeutic agents. Additionally, studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, future research could explore the potential of this compound as an immunomodulatory agent, which may have significant implications for the treatment of various diseases.

Scientific Research Applications

2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile has been extensively studied for its potential therapeutic applications. The compound has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been found to exhibit antiviral activity against the influenza virus and antibacterial activity against gram-positive bacteria.

properties

IUPAC Name

2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h1-2,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVRDZOZCYROTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1C(=C(S2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37123-75-4
Record name 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile
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2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile
Reactant of Route 3
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile
Reactant of Route 4
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile
Reactant of Route 5
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile
Reactant of Route 6
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile

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